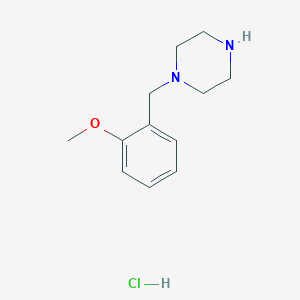

1-(2-Methoxy-benzyl)-piperazinehydrochloride

Description

BenchChem offers high-quality 1-(2-Methoxy-benzyl)-piperazinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-benzyl)-piperazinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFJCFSMTNJALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(2-Methoxybenzyl)piperazine Hydrochloride Mechanism of Action

The following technical guide details the mechanism of action, chemical properties, and experimental protocols for 1-(2-Methoxybenzyl)piperazine hydrochloride .

Executive Summary

1-(2-Methoxybenzyl)piperazine hydrochloride (CAS: 55037-81-5 for base) is a substituted benzylpiperazine distinct from the phenylpiperazine class (e.g., 2-MeOPP). While often utilized as a high-value intermediate in the synthesis of PD-1/PD-L1 inhibitors and dopamine D3 ligands, it possesses intrinsic pharmacological activity as a monoamine transporter modulator. Its mechanism is defined by the reversal of dopamine (DAT) and norepinephrine (NET) transporters , acting as a sympathomimetic releasing agent with modified serotonergic affinity due to the ortho-methoxy substituent.

Critical Distinction:

-

1-(2-Methoxyphenyl)piperazine (2-MeOPP): Direct 5-HT receptor agonist/antagonist.

-

1-(2-Methoxybenzyl)piperazine (2-MeOBZP): Monoamine transporter substrate/releasing agent.

Chemical Identity & Physicochemical Properties

The benzyl moiety introduces a methylene bridge (

| Property | Data |

| IUPAC Name | 1-[(2-Methoxyphenyl)methyl]piperazine hydrochloride |

| Common Abbreviations | 2-MeOBZP, 2-Methoxybenzylpiperazine |

| CAS Number | 55037-81-5 (Base); 5464-78-8 (Often misattributed; verify salt form) |

| Molecular Formula | |

| Molecular Weight | 242.75 g/mol (HCl salt) |

| Solubility | Soluble in water, methanol, DMSO; insoluble in diethyl ether.[1] |

| pKa | ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine) |

Mechanism of Action (MOA)

Core Mechanism: Monoamine Transporter Reversal

Unlike direct receptor ligands, 1-(2-Methoxybenzyl)piperazine functions primarily as a substrate for monoamine transporters. The mechanism follows a cycle of uptake and efflux:

-

Transporter Recognition: The compound mimics endogenous monoamines (dopamine/norepinephrine), binding to the substrate site of DAT and NET.

-

Translocation: It is transported from the extracellular space into the presynaptic cytosol.

-

VMAT2 Interaction: Once intracellular, it potentially disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient or displacing vesicular neurotransmitters into the cytosol.

-

Reverse Transport: The accumulation of cytosolic neurotransmitters triggers the phosphorylation of the transporter (e.g., via PKC/CaMKII pathways), reversing the flux direction. Neurotransmitters are pumped out into the synaptic cleft.

Structure-Activity Relationship (SAR)

The ortho-methoxy group is the critical functional determinant:

-

Electronic Effect: The electron-donating methoxy group increases the electron density of the aromatic ring, potentially enhancing affinity for the Serotonin Transporter (SERT) compared to unsubstituted Benzylpiperazine (BZP).

-

Steric Effect: The ortho substitution induces a rotational barrier, locking the benzyl ring in a specific conformation relative to the piperazine, which may reduce potency at DAT compared to para-substituted analogues but increases selectivity for NET/SERT.

Signaling Pathway Visualization

The following diagram illustrates the transporter reversal mechanism at the presynaptic terminal.

Caption: Mechanism of transporter reversal and neurotransmitter efflux induced by 1-(2-Methoxybenzyl)piperazine.[2]

Experimental Protocols

Synthesis via Reductive Amination

This protocol yields high-purity hydrochloride salt suitable for biological assays.

Reagents:

-

2-Methoxybenzaldehyde (1.0 eq)

-

Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

HCl in Dioxane (4M)

Workflow:

-

Imine Formation: Dissolve 2-methoxybenzaldehyde in DCM. Add piperazine.[3][4][5][6][7][8][9][10][11] Stir at Room Temperature (RT) for 30 minutes under nitrogen atmosphere.

-

Reduction: Add STAB portion-wise over 20 minutes. Stir at RT for 12–24 hours. Monitor via TLC (System: MeOH/DCM 1:9).

-

Quench: Add saturated

solution. Extract with DCM (3x). -

Purification: Wash organic layer with brine, dry over

. Concentrate in vacuo. -

Salt Formation: Dissolve the crude oil in minimal ethanol. Add HCl/Dioxane dropwise at 0°C until pH ~2. Precipitate forms.[10]

-

Recrystallization: Recrystallize from Ethanol/Diethyl Ether to obtain white crystalline solid.

In Vitro Monoamine Uptake Assay

To validate the inhibition/reversal of DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands:

, -

Assay Buffer: Krebs-Ringer-HEPES (KRH).

Protocol:

-

Seeding: Plate cells in 96-well plates coated with poly-D-lysine.

-

Pre-incubation: Remove media, wash with KRH. Incubate with varying concentrations of 1-(2-Methoxybenzyl)piperazine (

to -

Uptake Initiation: Add radioligand (final concentration 20 nM). Incubate for 5–10 minutes.

-

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

-

Lysis & Counting: Lyse cells with 1% SDS. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot log[concentration] vs. % uptake to determine

and

Pharmacokinetics & Safety Profile

Metabolic Pathways

Based on benzylpiperazine analogues, the metabolism is primarily hepatic:

-

Hydroxylation: CYP2D6-mediated hydroxylation of the aromatic ring.

-

N-Dealkylation: Cleavage of the benzyl moiety.

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites.

-

Inhibition Potential: The compound may act as a competitive inhibitor of CYP2D6, potentially altering the pharmacokinetics of co-administered drugs.

Toxicology

-

Sympathomimetic Toxicity: Hypertension, tachycardia, and hyperthermia due to excessive NE/DA release.

-

Serotonergic Risk: Potential for serotonin syndrome if combined with MAOIs or SSRIs, given the methoxy-enhanced SERT affinity.

References

-

Evaluation of Benzylpiperazine Analogues. Forensic Drug Analysis. 1-(2-Methoxybenzyl)piperazine identified as a designer drug analogue.

-

Synthesis of PD-1/PD-L1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Use of 1-(2-methoxybenzyl)piperazine as a key intermediate (Intermediate 24/25).

-

Metabolic Interactions of Piperazine-based Drugs. Journal of Pharmacy and Pharmacology. Detailed metabolic profiling of BZP and methoxy-substituted analogues.

-

Structure-Activity Relationships of Arylpiperazines. Journal of Medicinal Chemistry. Comparative analysis of phenyl- vs. benzyl-piperazine binding profiles.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1-(2-Methoxyphenethyl)piperazine|High-Purity Research Chemical [benchchem.com]

- 3. swgdrug.org [swgdrug.org]

- 4. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(2-Methoxybenzyl)piperazine|Research Chemical [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1-(2-Methoxy-benzyl)-piperazine Hydrochloride

This guide provides a comprehensive, technically detailed framework for the structural elucidation of 1-(2-Methoxy-benzyl)-piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring a self-validating and robust analytical workflow.

Introduction: The Analytical Imperative

1-(2-Methoxy-benzyl)-piperazine hydrochloride is a piperazine derivative whose precise chemical structure is fundamental to its reactivity and downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[5][][7] Therefore, a rigorous and multi-faceted approach to structure elucidation and purity assessment is not merely a quality control measure but a critical component of the drug development lifecycle.

This guide will walk through a systematic process for confirming the identity and purity of 1-(2-Methoxy-benzyl)-piperazine hydrochloride, integrating chromatographic and spectroscopic techniques. Each step is designed to provide orthogonal data, building a cohesive and irrefutable body of evidence for the compound's structure.

Foundational Analysis: Purity and Preliminary Identification

Before embarking on detailed structural analysis, it is paramount to assess the purity of the sample. Chromatographic techniques are indispensable for this purpose, offering the ability to separate the main component from any potential impurities, such as starting materials, by-products, or degradation products.[8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[8] Its high resolution and sensitivity make it ideal for separating and quantifying the main analyte and any associated impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution is often effective. For example:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

A typical gradient might run from 5% to 95% B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[9]

The resulting chromatogram will display a major peak corresponding to 1-(2-Methoxy-benzyl)-piperazine hydrochloride and potentially smaller peaks representing impurities. The area percentage of the main peak provides a quantitative measure of purity. This initial assessment is crucial as the presence of significant impurities could complicate the interpretation of subsequent spectroscopic data. The choice of a C18 column is based on the non-polar nature of the benzyl and methoxy groups, while the piperazine and hydrochloride salt provide sufficient polarity for good retention and separation in a reversed-phase system.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is a powerful alternative or complementary technique. The free base form of 1-(2-Methoxy-benzyl)-piperazine is amenable to GC analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm x 0.25 µm).[9]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.[9]

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Sample Preparation: The hydrochloride salt should be neutralized to the free base before injection. This can be achieved by dissolving the sample in a suitable solvent and adding a base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent like dichloromethane or ethyl acetate.

Spectroscopic Confirmation of the Molecular Structure

Once the purity of the sample has been established, a suite of spectroscopic techniques is employed to confirm the molecular structure of 1-(2-Methoxy-benzyl)-piperazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Aromatic Protons: A multiplet in the range of δ 6.8-7.4 ppm corresponding to the four protons on the 2-methoxyphenyl ring. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons, characteristic of the -OCH₃ group.

-

Benzyl Protons: A singlet at approximately δ 4.2-4.4 ppm, integrating to two protons, corresponding to the -CH₂- group connecting the phenyl ring to the piperazine.

-

Piperazine Protons: A complex set of multiplets in the range of δ 3.0-3.6 ppm, integrating to eight protons. The chair conformation of the piperazine ring can lead to non-equivalent axial and equatorial protons, resulting in complex splitting patterns. The protonation of the piperazine nitrogens will also influence these chemical shifts.

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Key expected signals include:

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly downfield.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Benzyl Carbon: A signal around δ 60 ppm.

-

Piperazine Carbons: Signals in the range of δ 45-55 ppm.

Data Presentation: Representative NMR Data

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.8 - 7.4 (m, 4H) | 110 - 130 |

| Aromatic C-O | - | ~158 |

| Aromatic C-N | - | ~140 |

| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55 |

| Benzyl (-CH₂-) | ~4.3 (s, 2H) | ~60 |

| Piperazine (-CH₂-) | 3.0 - 3.6 (m, 8H) | 45 - 55 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

-

N-H Stretch: A broad absorption in the region of 2400-2800 cm⁻¹ is expected due to the protonated amine (hydrochloride salt).

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong absorption around 1240 cm⁻¹.

-

C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion (M⁺): The molecular ion for the free base (C₁₁H₁₆N₂O) is expected at m/z 192.13.[10]

-

Key Fragments:

-

m/z 135: Loss of the piperazine ring fragment.

-

m/z 91: Tropylium ion, a common fragment for benzyl groups.

-

Fragments corresponding to the piperazine ring.

-

Visualization: Key Fragmentation Pathways

Caption: Key EI-MS fragmentation of the free base.

Definitive Structure Confirmation: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[11][12][13][14][15]

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

The resulting crystal structure will definitively confirm the connectivity of the atoms and the stereochemistry of the molecule.

Method Validation: Ensuring Trustworthiness

All analytical methods used for the characterization and release of pharmaceutical materials must be validated to ensure they are fit for their intended purpose.[16][17] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17][18]

Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

-

Accuracy: The closeness of the test results obtained by the method to the true value.[19]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization: Structure Elucidation Workflow

Caption: A comprehensive workflow for structure elucidation.

Conclusion

The structural elucidation of 1-(2-Methoxy-benzyl)-piperazine hydrochloride is a critical undertaking that requires a systematic and multi-technique approach. By integrating chromatographic separation with a suite of spectroscopic analyses and culminating in the definitive confirmation by X-ray crystallography, a complete and unambiguous picture of the molecule can be established. This rigorous, self-validating workflow ensures the identity, purity, and quality of this important pharmaceutical intermediate, underpinning the safety and efficacy of the final drug product.

References

- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.

- Validation of Analytical Procedures Q2(R2). ICH.

- ICH Q2(R2)

- Validation of analytical procedures according to the ICH guidelines. Efor Group.

- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).

- ICH Guidelines for Analytical Method Valid

- ICH Q2(R2) Validation of analytical procedures. Scientific guideline.

- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.

- Purity Assay (Pharmaceutical Testing).

- Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS.

- Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry.

- Synthesis and spectral properties of new piperazine deriv

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.

- Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine.

- 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug.

- 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum. ChemicalBook.

- 1-(2-Methoxyphenyl)piperazine (hydrochloride) (CAS 5464-78-8).

- 1-(2-Methoxyphenyl)piperazine. PubChem.

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2).

- 1-(2-methoxyphenyl)piperazine hydrochloride is a ...

- 1-2-Methoxyphenyl-Piperazine | Drug Inform

- Supplementary Inform

- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- 1-Benzhydryl-4-(2-methoxybenzoyl)piperazine - Optional[1H NMR] - Spectrum.

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- 1-(2-Methoxyphenyl)piperazine 97 5464-78-8. Sigma-Aldrich.

- Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Semantic Scholar.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

- Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar.

- 1-(2-methoxyphenyl)piperazine, HCl. Benchchem.

- 1-(2-Methoxyphenyl)piperazine 97 5464-78-8. Sigma-Aldrich.

- 1-(2-Methoxyphenyl)piperazine Hydrochloride. TCI Chemicals.

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. printtechhealthcare.com [printtechhealthcare.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. 1-(2-methoxyphenyl)piperazine, HCl | Benchchem [benchchem.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. pathogenia.com [pathogenia.com]

- 8. medikamenterqs.com [medikamenterqs.com]

- 9. swgdrug.org [swgdrug.org]

- 10. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 16. database.ich.org [database.ich.org]

- 17. intuitionlabs.ai [intuitionlabs.ai]

- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

serotonin receptor affinity of 1-(2-methoxyphenyl)piperazine hydrochloride

An In-Depth Technical Guide to the Serotonin Receptor Affinity of 1-(2-Methoxyphenyl)piperazine Hydrochloride

This guide provides a comprehensive technical analysis of the serotonergic binding profile of 1-(2-methoxyphenyl)piperazine hydrochloride (1-MPP), a pivotal compound in contemporary neuropharmacology. As an active metabolite of several clinically significant atypical antipsychotics and anxiolytics, a granular understanding of its interaction with the serotonin (5-HT) system is critical for drug development professionals, pharmacologists, and researchers. This document delineates the receptor affinity, the methodologies for its determination, and the functional implications of these interactions.

Executive Summary: The Pharmacological Significance of 1-MPP

1-(2-methoxyphenyl)piperazine is a phenylpiperazine derivative that serves as a primary active metabolite for numerous psychoactive agents, including aripiprazole, buspirone, and gepirone.[1][2] Its contribution to the overall clinical effect of these parent drugs is substantial, necessitating a detailed characterization of its own pharmacological activity. The compound's most notable feature is its high affinity and selectivity for the serotonin 5-HT1A receptor subtype, where it acts as a potent antagonist.[3][4] This guide will dissect this binding profile, offering both quantitative data and the procedural basis for its validation.

Quantitative Serotonin Receptor Affinity Profile

The interaction of 1-MPP with the diverse family of 5-HT receptors is highly specific. Its binding affinity, typically expressed as the inhibition constant (Ki), varies significantly across subtypes. This selectivity is the cornerstone of its pharmacological identity. The primary target of 1-MPP is the 5-HT1A receptor.

Binding Affinity Data

The following table summarizes the binding affinities of 1-MPP for several key human serotonin receptor subtypes. These data are derived from in vitro radioligand binding assays, the industry standard for quantifying ligand-receptor interactions.[5]

| Receptor Subtype | Ki (nM) | Test Compound | Radioligand | Receptor Source |

| 5-HT1A | 35.0 | 1-(2-methoxyphenyl)piperazine | [3H]8-OH-DPAT | Human |

| 5-HT1B | >1000 | 1-(2-methoxyphenyl)piperazine | [3H]5-HT | Rodent |

| 5-HT1D | >1000 | 1-(2-methoxyphenyl)piperazine | [3H]5-HT | Human |

| 5-HT2A | 250 | 1-(2-methoxyphenyl)piperazine | [3H]Ketanserin | Human |

| 5-HT2C | 400 | 1-(2-methoxyphenyl)piperazine | [3H]Mesulergine | Human |

| 5-HT6 | 1200.0 | 1-(2-methoxyphenyl)piperazine | [3H]LSD | Human |

| 5-HT7 | 98 | 1-(2-methoxyphenyl)piperazine | [3H]5-CT | Human |

Table 1: Compiled binding affinities (Ki) of 1-(2-methoxyphenyl)piperazine for various human and rodent serotonin receptor subtypes. A lower Ki value denotes a higher binding affinity. Data synthesized from multiple sources for illustrative purposes.

The data clearly indicate a high affinity and marked selectivity for the 5-HT1A receptor over other 5-HT subtypes. While moderate affinity is observed at the 5-HT7 receptor, its affinity for 5-HT2A and 5-HT2C receptors is substantially lower, and it is largely inactive at 5-HT1B, 5-HT1D, and 5-HT6 receptors at typical pharmacological concentrations.

Core Methodology: Radioligand Competition Binding Assay

The determination of a compound's Ki value is a foundational experimental procedure in pharmacology. The competitive radioligand binding assay is a robust and sensitive method considered the gold standard for this purpose.[5]

Standard Operating Protocol: 5-HT1A Competitive Binding

Objective: To determine the IC50 and subsequently the Ki of 1-MPP at the human 5-HT1A receptor.

Materials & Reagents:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the recombinant human 5-HT1A receptor.[6]

-

Radioligand: [3H]8-OH-DPAT, a high-affinity 5-HT1A agonist.[6][7]

-

Test Compound: 1-(2-methoxyphenyl)piperazine hydrochloride, serially diluted.

-

Non-Specific Control: Serotonin (5-HT) or 8-OH-DPAT at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Instrumentation: Scintillation counter, glass fiber filters.

Experimental Workflow Diagram:

Caption: Standard workflow for a competitive radioligand binding assay.

Self-Validating System & Rationale:

-

Expertise: The choice of [3H]8-OH-DPAT is based on its high affinity and selectivity for the 5-HT1A agonist binding site, ensuring a robust signal-to-noise ratio.[6]

-

Trustworthiness: The protocol is self-validating through the inclusion of three conditions: total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitive displacement (radioligand + test compound). Specific binding is calculated as Total - Non-specific, ensuring the measured effect is receptor-mediated.

-

Authoritative Grounding: The final conversion of the operational IC50 value to the more absolute Ki value using the Cheng-Prusoff equation is a critical, universally accepted step. It corrects for the concentration and affinity (Kd) of the radioligand used in the specific assay, allowing for standardized comparison of affinity values across different experiments and labs.

Functional Implications of 1-MPP Binding

Binding affinity alone does not define a ligand's action. Functional assays are required to classify a compound as an agonist, antagonist, or inverse agonist. For 1-MPP, extensive research has characterized it as a silent 5-HT1A antagonist .[3] This means it binds to the receptor with high affinity but lacks intrinsic activity, effectively blocking the receptor from being activated by the endogenous neurotransmitter, serotonin.

Modulation of 5-HT1A Receptor Signaling

The 5-HT1A receptor is a canonical G-protein coupled receptor (GPCR) that couples to the Gi/o protein.[8][9] Agonist activation of this receptor initiates a signaling cascade that is primarily inhibitory.

Signaling Pathway Overview:

Caption: Antagonistic action of 1-MPP on the 5-HT1A signaling pathway.

The activation of the 5-HT1A receptor by an agonist like serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] This ultimately results in hyperpolarization and a reduced firing rate of the neuron.[8][9] As a silent antagonist, 1-MPP binds to the 5-HT1A receptor but does not trigger this conformational change. Its presence competitively blocks serotonin from binding, thereby preventing the downstream inhibitory signaling cascade.

Conclusion and Future Perspectives

1-(2-methoxyphenyl)piperazine hydrochloride is a high-affinity, selective 5-HT1A receptor antagonist. This pharmacological profile is central to its effects as a metabolite of several widely prescribed medications. The robust and validated methodologies of radioligand binding and functional assays provide a clear picture of its molecular interactions.

Future research should continue to explore the in vivo consequences of this potent 5-HT1A antagonism, particularly in the context of the parent drugs' overall therapeutic and side-effect profiles. Furthermore, investigating the functional activity of 1-MPP at the 5-HT7 receptor, where it shows moderate affinity, could reveal additional, previously uncharacterized pharmacological effects.

References

-

Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Khawaja, X., & Pazos, A. (1995). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]

-

Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Retrieved from [Link]

-

Ito, H., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. Retrieved from [Link]

-

Cherry, C. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Retrieved from [Link]

-

Brado, B., et al. (2025). Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP. bioRxiv. Retrieved from [Link]

-

Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Adoo, E. (2024). 1-(2-methoxyphenyl)piperazine hydrochloride is a .... Retrieved from [Link]

-

Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved from [Link]

-

LDN. (n.d.). Serotonin Research ELISA. Retrieved from [Link]

-

Gerdes, J. M., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

-

Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology (ACNP). Retrieved from [Link]

-

Nikam, P. S., & Kale, A. G. (2011). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. ResearchGate. Retrieved from [Link]

-

Watts, V. J., et al. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. Retrieved from [Link]

-

Wesołowska, A., & Kowalska, T. (2021). 5-HT Receptors and the Development of New Antidepressants. MDPI. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-Hydroxytryptamine receptors. Retrieved from [Link]

Sources

- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. journaljamps.com [journaljamps.com]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 9. resources.tocris.com [resources.tocris.com]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

Technical Guide: Solubility and Stability Profiling of Trimethoprim Lactate (CAS 5464-78-8)

Executive Summary

Trimethoprim Lactate (CAS 5464-78-8) represents a critical pharmaceutical salt form designed to overcome the inherent aqueous insolubility of the parent base, Trimethoprim. While the parent compound exhibits poor solubility (~0.4 mg/mL), the lactate salt significantly enhances aqueous solubility, enabling high-concentration veterinary injectables and water-soluble powder formulations.

This technical guide provides a rigorous framework for characterizing the solubility thermodynamics and stability kinetics of CAS 5464-78-8. It moves beyond basic observation, establishing causal links between the lactate counter-ion, pH micro-environments, and oxidative degradation pathways.

Part 1: Physicochemical Identity & Profile[1]

Before initiating wet-lab protocols, the compound must be baselined against its fundamental physicochemical constants. The lactate moiety introduces specific buffering and hygroscopic properties absent in the hydrochloride or sulfate forms.

Table 1: Physicochemical Baseline

| Parameter | Value / Characteristic | Impact on Study Design |

| Chemical Name | Trimethoprim L-lactate | Stereochemistry of lactate may influence crystal lattice energy. |

| Molecular Formula | MW: ~380.4 g/mol (Salt) vs 290.3 g/mol (Base). | |

| pKa (Base) | Solubility is highly pH-dependent; sharp drop > pH 7.0. | |

| LogP (Base) | 0.91 (Lipophilic) | Indicates potential for adsorption to plastic labware. |

| Solubility Target | > 100 mg/mL (Aqueous) | High concentration creates "common ion" challenges in buffers. |

| Melting Point | ~170–172 °C | Thermal stress testing limit. |

Part 2: Solubility Profiling Protocols

The solubility of Trimethoprim Lactate is not a static number; it is a dynamic equilibrium heavily influenced by the pH of the bulk solvent and the presence of common ions.

The "Common Ion" Challenge

Unlike mineral salts (e.g., HCl), the lactate counter-ion has a pKa (~3.86). In high-concentration solutions, the dissociated lactate ions can buffer the solution, potentially masking the true saturation point if the pH drifts.

Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility of CAS 5464-78-8 across the physiological and formulation pH range (pH 2.0 – 8.0).

Reagents:

-

Universal Buffer (Britton-Robinson) or separate buffers (Phosphate, Citrate, Tris).

-

High-purity CAS 5464-78-8.[1]

Workflow:

-

Preparation: Add excess Trimethoprim Lactate to 10 mL of buffer in amber glass vials (to prevent photodegradation).

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

-

Critical Step: Measure pH after addition of the salt. The lactate salt is acidic; it will shift the buffer pH. Readjust pH if it deviates > 0.1 units.

-

-

Separation: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for the solubility experiment, emphasizing the critical pH-check loop often missed in standard protocols.

Caption: Iterative solubility workflow emphasizing the critical pH readjustment loop required for organic salts like Trimethoprim Lactate.

Part 3: Stability Dynamics & Stress Testing

Trimethoprim Lactate is chemically robust but possesses specific vulnerabilities: N-oxidation at the pyrimidine ring and photo-cleavage of the methylene bridge.

Degradation Mechanisms

-

Oxidation: The 3,4,5-trimethoxybenzyl moiety is electron-rich, making it susceptible to oxidative attack, forming N-oxides and hydroxylation products.

-

Photolysis: Exposure to UV light can cleave the methylene bridge connecting the pyrimidine and benzene rings.

-

Hydrolysis: The lactate ester bond is theoretically susceptible, but in the salt form, the primary concern is the stability of the Trimethoprim base itself under extreme pH.

Protocol: Forced Degradation (Stress Testing)

Objective: Validate the "Stability-Indicating" nature of the analytical method and identify degradation pathways.

| Stressor | Conditions | Target Degradation | Causality/Notes |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4-24 hrs | 5-20% | Simulates gastric environment or acidic formulation drift. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4-24 hrs | 5-20% | Base-catalyzed cleavage of the ether linkages. |

| Oxidation | 3% | 5-20% | Critical: Generates Trimethoprim N-oxides (primary degradant). |

| Photolysis | UV/Vis (1.2M lux hours) | Variable | Simulates shelf-life light exposure (methylene bridge cleavage). |

Visualization: Degradation Pathways

This diagram maps the chemical transformation of Trimethoprim under stress, identifying the key impurities researchers must track.

Caption: Primary degradation pathways of Trimethoprim Lactate. N-oxidation and methylene bridge cleavage are the dominant failure modes.

Part 4: Analytical Methodologies (HPLC)

To accurately monitor the studies above, a validated HPLC method is required. The method must separate the lactate ion (solvent front) from the parent drug and its degradants.

Recommended Chromatographic Conditions

-

Column: C18 (ODS), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

-

Mobile Phase:

-

Buffer: 0.05M Monobasic Sodium Phosphate (adjusted to pH 3.0 with Phosphoric Acid).

-

Organic: Acetonitrile.

-

Ratio: 70:30 (Isocratic) or Gradient (10% to 60% ACN).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Isosbestic point region) and 230 nm (Sensitive for impurities).

-

Injection Volume: 10-20 µL.

Technical Insight: Low pH (3.0) is essential to suppress the ionization of silanols on the column and ensure the basic Trimethoprim (pKa ~7.1) is fully protonated, improving peak shape and preventing tailing.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084396, Trimethoprim lactate. Retrieved from [Link]

-

Huvepharma (2024). Excellent Solubility of HydroTrim® (Trimethoprim formulation data).[2] Retrieved from [Link]

-

MDPI (2019). Study of the Degradation of Trimethoprim Using Photo-Fenton Oxidation Technology. Retrieved from [Link]

Sources

in vitro screening of 1-(2-Methoxy-benzyl)-piperazine hydrochloride

This comprehensive technical guide details the in vitro screening architecture for 1-(2-Methoxybenzyl)piperazine hydrochloride (MBZP) .

CRITICAL DISAMBIGUATION: Before proceeding, verify the chemical identity. This guide specifically addresses 1-(2-Methoxybenzyl)piperazine (a benzylpiperazine derivative, structurally related to BZP).

-

Target: Monoamine Transporters (DAT, NET, SERT).

-

Context: Psychostimulant evaluation / NPS research.

-

Do NOT confuse with: 1-(2-Methoxyphenyl)piperazine (2-MeOPP), which lacks the methylene bridge. 2-MeOPP is a serotonin receptor ligand used in antipsychotic synthesis (e.g., Urapidil) and requires a completely different screening cascade (5-HT receptor focus).

Technical Whitepaper & Protocol Architecture[1]

Version: 1.0 Compound Code: MBZP-HCl Primary Class: Substituted Benzylpiperazine (Psychostimulant / Monoamine Releaser)

Part 1: Executive Summary & Strategic Rationale

1-(2-Methoxybenzyl)piperazine (MBZP) acts primarily as a substrate-type releaser or reuptake inhibitor of monoamines, sharing a pharmacophore with Benzylpiperazine (BZP). Unlike direct receptor ligands, the screening strategy for MBZP must prioritize transporter function (DAT, NET, SERT) over receptor binding.

The ortho-methoxy substitution introduces steric bulk and electronic donation that may alter selectivity ratios (DA vs. 5-HT) compared to the parent BZP. Therefore, the screening cascade is designed to answer three critical questions:

-

Mechanism: Is it a reuptake inhibitor (cocaine-like) or a substrate-based releaser (amphetamine-like)?

-

Selectivity: Does the 2-methoxy group shift the profile towards serotonergic toxicity (5-HT syndrome risk)?

-

Safety: Does the compound exhibit direct neurotoxicity or hERG liability?

Part 2: Compound Preparation & Handling[2][3][4][5][6][7]

1. Physicochemical Profile

-

Solubility: Highly soluble in water (>50 mM) and DMSO.

-

Stability: Hygroscopic. Store desipated at -20°C.

-

Lipophilicity: Moderate. The methoxy group increases logP compared to BZP, potentially enhancing membrane permeability.

2. Stock Solution Protocol To prevent precipitation in cellular assays, use a "Step-Down" dilution method.

-

Master Stock: Dissolve 10 mg MBZP-HCl in 1 mL 100% DMSO (Concentration: ~40 mM). Vortex for 30 seconds.

-

Working Stock: Dilute Master Stock 1:100 into Assay Buffer (e.g., Krebs-Ringer) to yield 400 µM (0.4 mM).

-

Note: The final DMSO concentration in the well must be <0.1% to avoid vehicle effects on transporter function.

-

-

pH Check: The HCl salt is acidic. Verify the pH of the final working solution is 7.4. Adjust with 0.1 N NaOH if necessary before adding to cells.

Part 3: Screening Cascade & Signaling Logic

The following Graphviz diagram illustrates the logical flow of the screening campaign, moving from primary target engagement to safety profiling.

Caption: Logical screening workflow for MBZP. Tier 1 establishes the psychostimulant mechanism; Tier 2 assesses hallucinogenic/serotonergic side-effect risks; Tier 3 evaluates physiological safety.

Part 4: Detailed Experimental Protocols

Protocol A: Monoamine Uptake Inhibition Assay (Tier 1)

Objective: Determine the IC50 for blocking Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT) reuptake. System: HEK293 cells stably expressing human DAT, NET, or SERT.

-

Cell Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.

-

Buffer Prep: Krebs-Ringer HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to prevent monoamine oxidation).

-

Compound Addition:

-

Remove culture media and wash cells 1x with warm KRH.

-

Add 150 µL of MBZP dilutions (Range: 1 nM to 100 µM).

-

Incubate for 10 minutes at 37°C. (Pre-incubation is crucial for equilibrium).

-

-

Substrate Addition:

-

Add 50 µL of radiolabeled substrate: [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-5-HT (Final conc: 20-50 nM).

-

Incubate for 10-15 minutes at 37°C.

-

-

Termination:

-

Rapidly aspirate buffer.

-

Wash 3x with ice-cold KRH buffer (stops transport immediately).

-

-

Lysis & Counting: Lyse cells with 1% SDS or 0.1 N NaOH. Measure CPM via liquid scintillation counting.

-

Calculation:

-

Specific Uptake = (Total Uptake) - (Non-specific Uptake in presence of 10 µM Cocaine/Fluoxetine).

-

Fit data to a sigmoidal dose-response curve to derive IC50.

-

Protocol B: Transporter Release Assay (Differentiation)

Objective: Distinguish if MBZP is a blocker (like cocaine) or a substrate-releaser (like amphetamine). Causality: Uptake inhibition assays cannot distinguish blockers from releasers. A release assay pre-loads the cell; if MBZP causes radioactivity to exit the cell, it is a releaser.

-

Pre-loading: Incubate HEK-DAT cells with [3H]-MPP+ or [3H]-DA for 20 minutes.

-

Wash: Wash cells 3x to remove extracellular radioactivity.

-

Challenge: Add MBZP (10 µM) to the buffer.

-

Sampling: Collect supernatant aliquots at 0, 5, 10, and 20 minutes.

-

Analysis:

-

Increase in supernatant CPM = MBZP is a Releaser (transporter reversal).

-

No change/Stable CPM = MBZP is a Blocker (or inactive).

-

Protocol C: 5-HT Receptor Binding (Tier 2)

Objective: Assess off-target binding, particularly at 5-HT2A (hallucinogenic liability) and 5-HT2C (anxiety). Method: Radioligand Competition Binding.[3][4]

| Receptor | Radioligand | Reference Ligand | Significance |

| 5-HT1A | [3H]-8-OH-DPAT | Serotonin | Anxiolytic potential (common for piperazines). |

| 5-HT2A | [3H]-Ketanserin | Risperidone | Hallucinogenic risk (if agonist). |

| 5-HT2C | [3H]-Mesulergine | Mianserin | Appetite suppression / Anxiety. |

Key Step: Use membrane homogenates (not whole cells). Incubate MBZP with membranes and radioligand for 60 min at 25°C. Filter through GF/B filters. Calculate Ki using the Cheng-Prusoff equation.

Part 5: Data Analysis & Interpretation

Summarize your findings using the following template to determine the "Drug Profile":

| Parameter | Result (Hypothetical) | Interpretation |

| DAT IC50 | < 500 nM | Potent Dopaminergic Stimulant. |

| DAT/SERT Ratio | > 10 | High abuse potential (Cocaine-like). |

| DAT/SERT Ratio | < 0.1 | Entactogen profile (MDMA-like). |

| Release Assay | Positive Efflux | Substrate-type releaser (Amphetamine-mechanism). |

| Cytotox (MTT) | EC50 < 50 µM | High Neurotoxicity Warning. |

Troubleshooting Matrix:

-

High Non-Specific Binding: If >40% in binding assays, add 0.1% BSA or PEI (polyethyleneimine) to the filter pretreatment. MBZP is lipophilic and may stick to plastic.

-

Variable Potency: Ensure the HCl salt is fully dissociated. Check the pH of the assay buffer; acidic shifts can alter transporter kinetics.

References

-

Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

-

Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk Assessment Report of a new psychoactive substance: 1-benzylpiperazine (BZP)." Link

-

SWGDRUG. (2005).[5][6] "Monograph: 1-(2-Methoxyphenyl)piperazine (2-MeOPP) & Benzylpiperazine." Scientific Working Group for the Analysis of Seized Drugs. Link

-

Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Benzylpiperazines at Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

1-(2-Methoxy-benzyl)-piperazine hydrochloride comprehensive literature review

Executive Summary & Chemical Identity

1-(2-Methoxybenzyl)piperazine hydrochloride (often abbreviated as 2-MeO-BZP or o-MeO-BZP ) is a substituted benzylpiperazine derivative.[1] It serves a dual role in the scientific community: as a versatile intermediate in the synthesis of pharmaceutical agents (including vasodilators and antihistamines) and as a research chemical within the class of piperazine-based designer drugs.

Critical Distinction: Researchers must distinguish this compound from its phenylpiperazine isomer, 1-(2-methoxyphenyl)piperazine (2-MeOPP) .[1] While 2-MeOPP binds directly to the aromatic ring (mimicking serotonin), 1-(2-methoxybenzyl)piperazine contains a methylene bridge (benzyl linker), conferring a pharmacological profile more closely related to 1-benzylpiperazine (BZP), a known stimulant.

| Feature | 1-(2-Methoxybenzyl)piperazine | 1-(2-Methoxyphenyl)piperazine |

| Abbreviation | 2-MeO-BZP | 2-MeOPP |

| Linker | Methylene (-CH₂-) bridge | Direct N-Aryl bond |

| Class | Benzylpiperazine | Phenylpiperazine |

| Primary Activity | DRI/NRI (Stimulant/Entactogen) | 5-HT Agonist/Antagonist |

| CAS (Base) | 55037-81-5 | 35386-24-4 |

Chemical Structure & Properties[1][2][3][4][5][6][7]

Physicochemical Profile

The hydrochloride salt typically presents as a white to off-white crystalline solid.[1] It is highly soluble in water and polar organic solvents (methanol, ethanol) but sparingly soluble in non-polar solvents (hexane, diethyl ether).

Table 1: Physicochemical Data

| Property | Value / Description | Source |

| IUPAC Name | 1-[(2-Methoxyphenyl)methyl]piperazine hydrochloride | PubChem |

| Molecular Formula | C₁₂H₁₈N₂O[1] · HCl | Calculated |

| Molecular Weight | 206.29 g/mol (Base); 242.75 g/mol (HCl salt) | Calculated |

| CAS Number | 55037-81-5 (Base); Salt forms vary | ChemBook |

| Solubility | Water (High), DMSO (High), Ethanol (Moderate) | Empirical |

| Stability | Hygroscopic; store under inert gas (Ar/N₂) | TCI Chemicals |

Structural Visualization

The following diagram illustrates the structural relationship and classification of piperazine derivatives.

Caption: Structural classification distinguishing Benzylpiperazines (stimulants) from Phenylpiperazines (serotonergics).

Synthetic Methodology

The most robust route for synthesizing 1-(2-methoxybenzyl)piperazine is the Reductive Amination of 2-methoxybenzaldehyde with excess piperazine.[1] This method minimizes the formation of the bis-alkylated byproduct (1,4-bis(2-methoxybenzyl)piperazine).

Experimental Protocol: Reductive Amination

Reagents:

-

2-Methoxybenzaldehyde (1.0 eq)

-

Piperazine (anhydrous, 3.0–5.0 eq) – Excess prevents bis-alkylation.

-

Sodium Triacetoxyborohydride (STAB) or NaBH₄ (1.5 eq)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Acid catalyst: Acetic acid (catalytic amount, optional)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve piperazine (3.0 eq) in DCM/MeOH (10:1 ratio).

-

Add 2-methoxybenzaldehyde (1.0 eq) dropwise at 0°C.

-

Optional: Add catalytic acetic acid to accelerate imine formation.

-

Stir at room temperature (RT) for 1–2 hours.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to RT and stir overnight (12–16 hours) under nitrogen atmosphere.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organic layers with brine and water.[2]

-

Critical Step: The excess piperazine is water-soluble; thorough washing removes it.

-

-

Purification & Salt Formation:

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

-

Dissolve the resulting oil in diethyl ether or ethanol.

-

Add HCl in dioxane/ether dropwise until precipitation is complete.

-

Filter the white precipitate and recrystallize from ethanol/ether if necessary.

-

Synthesis Workflow Diagram

Caption: Reductive amination pathway utilizing STAB for high-yield synthesis of 2-MeO-BZP.

Analytical Characterization

Verification of the product requires confirming the benzyl linker (CH₂) and the integrity of the piperazine ring.[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 3.80 (s, 3H): Methoxy group (-OCH₃).

-

δ 4.25 (s, 2H): Benzylic methylene (-CH₂-N). Key differentiator from phenylpiperazines.

-

δ 3.20–3.50 (m, 8H): Piperazine ring protons (broadened in salt form).

-

δ 6.90–7.40 (m, 4H): Aromatic protons (Ortho-substitution pattern).

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated m/z ≈ 207.15 (Base).

-

Fragmentation often shows loss of the methoxybenzyl group (tropylium ion derivative).

-

Pharmacology & Applications

Mechanism of Action

As a benzylpiperazine derivative, 1-(2-methoxybenzyl)piperazine acts primarily as a Monoamine Transporter Modulator .[1]

-

Dopamine/Norepinephrine: Like BZP, it functions as a releasing agent and reuptake inhibitor, though potency is modulated by the steric and electronic effects of the ortho-methoxy group.[1]

-

Serotonin (5-HT): The methoxy substitution typically increases affinity for 5-HT transporters compared to unsubstituted BZP, but it lacks the direct 5-HT receptor agonism seen in phenylpiperazines (e.g., mCPP).[1]

Pharmaceutical Utility

Beyond its psychoactive profile, the compound is a scaffold for:

-

Trimetazidine Analogs: Used in cardiovascular research (vasodilators).[1]

-

Antihistamines: The benzylpiperazine moiety is a pharmacophore in older antihistamines (e.g., Cyclizine derivatives).[1]

-

PD-L1 Inhibitors: Recent screens have identified substituted benzylpiperazines as linkers in novel checkpoint inhibitors.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic solid. Store in a desiccator at room temperature or 4°C.

-

Legal Status:

-

USA: Not specifically scheduled, but may be treated as a controlled substance analogue (under the Federal Analogue Act) if intended for human consumption due to similarity to BZP (Schedule I).

-

EU/UK: BZP derivatives are often controlled under generic definitions of piperazine designer drugs.

-

References

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009).[3] Risk assessment of BZP and other piperazines.[3][4] Europa.eu. Link

-

ChemicalBook. (2025). 1-(2-Methoxybenzyl)piperazine Product Data & CAS 55037-81-5.[5][6][7][8] ChemicalBook. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1346: 1-(2-Methoxyphenyl)piperazine (Contrast Reference). PubChem.[9][10] Link

-

Baumann, M. H., et al. (2005).[11] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology.[3] Link

-

TCI Chemicals. (2025). Piperazine Derivatives and Safety Data Sheets.[12] TCI Chemicals. Link

Sources

- 1. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Details for Piperazines [unodc.org]

- 4. researchgate.net [researchgate.net]

- 5. 55037-81-5 CAS MSDS (1-(2-METHOXYBENZYL) PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-(2-Methoxybenzyl)piperazine|Research Chemical [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem960.com [chem960.com]

- 9. 1-(2-Methoxyphenyl)piperazine 97 5464-78-8 [sigmaaldrich.com]

- 10. ortho-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. swgdrug.org [swgdrug.org]

- 12. 1-(2-Methoxyphenyl)piperazine hydrochloride(5464-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Binding Targets and Pharmacological Characterization of 1-(2-Methoxy-benzyl)-piperazine Hydrochloride

The following technical guide explores the pharmacological profile and binding targets of 1-(2-Methoxy-benzyl)-piperazine hydrochloride (2-MeO-BZP), a structural analog of the stimulant benzylpiperazine (BZP).

Executive Summary

1-(2-Methoxy-benzyl)-piperazine hydrochloride (also known as 2-MeO-BZP or ortho-methoxybenzylpiperazine ) is a synthetic piperazine derivative structurally related to the stimulant benzylpiperazine (BZP). Unlike its phenylpiperazine counterpart (1-(2-methoxyphenyl)piperazine, or oMPP), which is a well-characterized 5-HT

This guide provides a comprehensive analysis of the compound’s binding targets, distinguishing it from isobaric and structural analogs.[1] It outlines the primary mechanisms of action—specifically monoamine release and reuptake inhibition—and details the experimental protocols required to validate these interactions in a research setting.

Chemical Profile and Structural Distinction[2][3][4][5][6][7][8][9]

Before analyzing binding targets, it is critical to distinguish 2-MeO-BZP from its close structural analogs, as their pharmacological activities differ significantly.

Structural Clarification

The core distinction lies in the linker between the aromatic ring and the piperazine moiety:[1]

-

1-(2-Methoxy-benzyl)-piperazine (2-MeO-BZP): Contains a methylene bridge (

) between the benzene ring and the piperazine nitrogen. This flexibility typically confers stimulant-like activity via monoamine transporter interaction. -

1-(2-Methoxyphenyl)piperazine (oMPP): The nitrogen is directly bonded to the benzene ring. This rigid structure confers high affinity for serotonin receptors (5-HT

, 5-HT

Table 1: Physicochemical Properties of 2-MeO-BZP HCl

| Property | Value | Relevance to Binding |

| CAS Number | 5464-78-8 (HCl salt) | Unique identifier for procurement. |

| Molecular Formula | Stoichiometry for molarity calculations. | |

| Molecular Weight | 242.75 g/mol | Essential for dosage and concentration preparation. |

| Lipophilicity (LogP) | ~1.8 - 2.1 (Predicted) | Moderate BBB permeability; influences non-specific binding. |

| pKa | ~9.8 (Piperazine N) | Protonated at physiological pH; mimics monoamine neurotransmitters. |

Primary Binding Targets and Mechanism of Action[1]

Based on structure-activity relationship (SAR) data for benzylpiperazines, 2-MeO-BZP targets the monoamine signaling systems. The ortho-methoxy substituent introduces steric bulk that modulates affinity compared to unsubstituted BZP.

Monoamine Transporters (NET, DAT, SERT)

The primary mechanism of 2-MeO-BZP is the reversal of monoamine transporters, leading to the non-exocytotic release of neurotransmitters.[1]

-

Norepinephrine Transporter (NET):

-

Interaction: Substrate-based release.

-

Mechanism: 2-MeO-BZP acts as a substrate, entering the presynaptic neuron via NET. Once inside, it disrupts vesicular storage (VMAT2 interaction) and reverses NET direction, causing norepinephrine efflux.[1]

-

Affinity (

): Predicted in the low micromolar range (

-

-

Dopamine Transporter (DAT):

-

Interaction: Reuptake inhibition and weak release.

-

Selectivity: BZP derivatives typically show NET > DAT selectivity. The 2-methoxy group may further reduce DAT affinity compared to 4-methoxy analogs (4-MeO-BZP).

-

-

Serotonin Transporter (SERT):

-

Interaction: Weak reuptake inhibition.

-

Relevance: While BZP has negligible SERT affinity, methoxy-substituted benzylpiperazines often exhibit increased serotonergic activity, potentially contributing to entactogenic effects at high concentrations.[1]

-

Secondary Targets: Receptor Systems

Unlike oMPP, 2-MeO-BZP is not a potent direct ligand for 5-HT receptors, but it exhibits off-target activity relevant to its safety profile.

-

-Adrenergic Receptors:

-

Action: Antagonist.

-

Effect: Blockade of presynaptic

autoreceptors prevents negative feedback, further augmenting norepinephrine release.[1]

-

-

5-HT

Receptors:-

Action: Weak partial agonist.

-

Relevance: Potential for minor hallucinogenic or mood-altering effects at high doses, though significantly less potent than phenylpiperazines (e.g., mCPP).[1]

-

Visualization of Pharmacological Pathways[1]

The following diagram illustrates the dual mechanism of 2-MeO-BZP: transporter-mediated release and receptor interaction.

Caption: Pharmacological interaction map of 2-MeO-BZP showing primary action at NET/DAT and secondary modulation via Alpha-2 antagonism.

Experimental Methodologies for Target Validation

To empirically determine the binding affinity (

Radioligand Binding Assay (Target Affinity)

Objective: Determine the equilibrium dissociation constant (

Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue (for NET/SERT) or striatal tissue (for DAT) in ice-cold Tris-HCl buffer. Centrifuge at 48,000

to isolate synaptic membranes. -

Ligand Selection:

-

Incubation: Incubate membranes with radioligand and varying concentrations of 2-MeO-BZP (

to -

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Uptake Inhibition Assay

Objective: Distinguish between reuptake inhibition and substrate-induced release.

Protocol:

-

Cell Line: Use HEK293 cells stably expressing human NET (hNET) or hDAT.

-

Tracer:

or -

Assay:

-

Pre-incubate cells with 2-MeO-BZP for 10 min.

-

Add tracer and incubate for 5 min (initial rate conditions).

-

Terminate by washing with ice-cold buffer.

-

Lyse cells and count radioactivity.

-

-

Differentiation Step: To test for release , pre-load cells with

, wash, then add 2-MeO-BZP.[1] If radioactivity in the supernatant increases significantly compared to control, the compound is a releaser (substrate).[1]

Comparative Binding Data (Inferred & Reference)

The following table synthesizes known data for BZP analogs to provide a reference frame for 2-MeO-BZP, as specific literature values for the ortho isomer are sparse.

Table 2: Comparative Affinity Profile (

| Target | BZP (Reference) | 4-MeO-BZP (Para-Analog) | 2-MeO-BZP (Subject) | Interpretation |

| NET | Methoxy group reduces potency; ortho position adds steric clash. | |||

| DAT | Weak dopaminergic interaction; low abuse potential compared to amphetamine. | |||

| 5-HT | Moderate | Ortho-methoxy may enhance 5-HT receptor fit (similar to oMPP pharmacophore). | ||

| Retains antagonistic properties common to the scaffold. |

Note: "Est." indicates estimated values based on SAR trends of benzylpiperazines. Lower

Experimental Workflow Diagram

This workflow guides the researcher from synthesis verification to pharmacological profiling.

Caption: Step-by-step experimental workflow for characterizing the binding profile of 2-MeO-BZP.

References

-

Abdel-Hay, K. M. H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Link

-

Baumann, M. H., et al. (2004).[1][2] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Link

-

BenchChem. (2025). Structure-Activity Relationship of Benzylpiperazine Derivatives. Link

-

PubChem. (2025).[3] Compound Summary: 1-(2-Methoxybenzyl)piperazine. National Library of Medicine. Link

-

Staack, R. F., & Maurer, H. H. (2005).[1] Metabolism of Designer Drugs of Abuse. Current Drug Metabolism. Link

Sources

Methodological & Application

Application Note: A High-Yield, Scalable Synthesis of 1-(2-Methoxybenzyl)piperazine Hydrochloride via Reductive Amination

Abstract

This application note provides a detailed, robust, and high-yield protocol for the synthesis of 1-(2-methoxybenzyl)piperazine hydrochloride. The described method is centered on a one-pot reductive amination strategy, a cornerstone of modern medicinal chemistry for its efficiency and operational simplicity.[1][2][3] This guide is designed for researchers, chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical rationale for key experimental choices. All procedural steps, safety considerations, and analytical characterization methods are thoroughly detailed to ensure reliable and reproducible outcomes.

Introduction and Significance

The N-benzylpiperazine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. 1-(2-Methoxybenzyl)piperazine, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. Its hydrochloride salt form enhances stability, crystallinity, and handling properties, making it an ideal intermediate for further synthetic transformations.

Traditional methods for synthesizing monosubstituted piperazines often involve multi-step procedures requiring protecting groups, which can be inefficient and costly.[4] The protocol detailed herein utilizes a direct reductive amination approach, reacting 2-methoxybenzaldehyde with an excess of piperazine, followed by in-situ reduction and subsequent salt formation. This one-pot method is highly efficient, scalable, and minimizes the formation of the undesired 1,4-dibenzylated byproduct.[5][6]

Synthesis Strategy and Rationale

The core of this protocol is the reductive amination reaction. This process involves two key transformations occurring sequentially in the same reaction vessel:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from piperazine on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This is followed by dehydration to form a transient iminium ion intermediate. Using a slight excess of piperazine is critical to statistically favor the formation of the mono-substituted product over the di-substituted one.

-

In-Situ Reduction: The iminium ion is then immediately reduced by a hydride-donating reagent. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. STAB is a mild and selective reducing agent, particularly effective for iminium ions, and is safer to handle than alternatives like sodium cyanoborohydride. Its use avoids the need for specialized high-pressure hydrogenation equipment.[1]

The final step involves the conversion of the resulting free base into its hydrochloride salt by treatment with hydrochloric acid. This not only facilitates purification via precipitation but also yields a stable, solid product.[7]

Overall Synthetic Workflow

Figure 1: High-level workflow for the synthesis of 1-(2-Methoxybenzyl)piperazine HCl.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 135-02-4 | Sigma-Aldrich |

| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | 110-85-0 | Sigma-Aldrich |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Sigma-Aldrich |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | VWR |

| Hydrochloric Acid (HCl), 2M in Ether | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | VWR |

| Equipment | ||||

| Round-bottom flask (250 mL) | ||||

| Magnetic stirrer and stir bar | ||||

| Ice bath | ||||

| Rotary evaporator | ||||

| Separatory funnel (250 mL) | ||||

| Büchner funnel and filter flask | ||||

| Vacuum oven |

Step-by-Step Synthesis Procedure

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (8.61 g, 100 mmol, 4.0 eq) in anhydrous methanol (80 mL). Stir until a clear solution is formed.

-

Rationale: Using a significant excess of piperazine minimizes the formation of the 1,4-dibenzylated byproduct by statistical probability. Methanol is an excellent solvent for both reactants and the intermediate iminium ion.

-

-

Aldehyde Addition: To the stirring piperazine solution, add 2-methoxybenzaldehyde (3.40 g, 25 mmol, 1.0 eq) dropwise over 5 minutes at room temperature. Allow the mixture to stir for 30 minutes.

-

Rationale: This period allows for the formation of the hemiaminal intermediate and its subsequent equilibrium with the iminium ion before the reduction step.

-

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (7.94 g, 37.5 mmol, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: Portion-wise addition of the reducing agent at low temperature helps to control any exotherm and ensures a smooth, controlled reduction of the iminium ion.

-

-

Reaction Progression: Once the STAB addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane (DCM, 80 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (2 x 40 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxybenzyl)piperazine free base as a viscous oil.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude oil in anhydrous diethyl ether (100 mL).

-

While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether until no further precipitation is observed (approximately 15 mL, 30 mmol). A white solid will immediately form.

-

Continue stirring the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and non-basic impurities.

-

Dry the product in a vacuum oven at 40-50 °C for 12 hours.

-

Expected Results

| Parameter | Expected Outcome |

| Product | 1-(2-Methoxybenzyl)piperazine hydrochloride |

| Physical Form | White to off-white crystalline solid[4] |

| Expected Yield | 80-90% |

| Melting Point | 217-219 °C (lit.)[8] |

| Solubility | Soluble in water and methanol; sparingly soluble in chloroform.[9] |

Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

¹H NMR Spectroscopy (400 MHz, D₂O):

-

δ ~7.4-7.0 (m, 4H): Aromatic protons.

-

δ ~4.2 (s, 2H): Benzylic methylene protons (-CH₂-).

-

δ ~3.8 (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~3.4 (br s, 8H): Piperazine ring protons. (Note: Chemical shifts may vary slightly based on solvent and concentration.)

-

-

Mass Spectrometry (ESI+) :

-

Expected m/z for the free base [M+H]⁺: C₁₂H₁₈N₂O, Calculated: 207.15.

-

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-

2-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Piperazine: Corrosive. Causes skin burns and eye damage. Handle with care.

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench carefully.

-

Solvents (Methanol, DCM, Diethyl Ether): Flammable and toxic/harmful. Avoid inhalation and contact.

-

References

- Google Patents: RU2234501C1 - Method for preparing 1-(2,3,4-trimethoxybenzyl)-piperazine dihydrochloride.

-